

8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis

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Compound of Interest

Compound Name: 8-(Morpholin-4-yl)-5-nitroquinoline

Cat. No.: B1597196

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An In-depth Technical Guide to the Synthesis of **8-(Morpholin-4-yl)-5-nitroquinoline** Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing **8-(morpholin-4-yl)-5-nitroquinoline** and its derivatives. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the combined pharmacophoric properties of the morpholine and 5-nitroquinoline scaffolds. This document details the multi-step synthesis, including specific experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and drug development professionals in the efficient preparation of these target molecules.

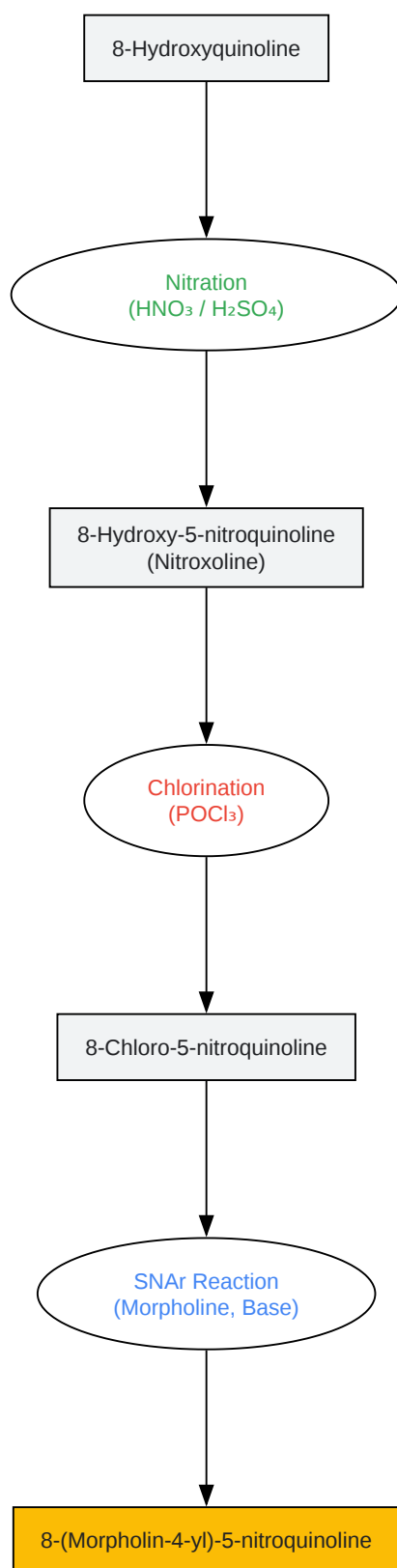
Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, with 8-hydroxyquinoline and its analogues demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a nitro group at the C5 position often enhances or modulates this activity, as seen in Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibacterial and anticancer agent.[3][4] The morpholine moiety is considered a "privileged structure" in drug design, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5][6]

The synthesis of **8-(morpholin-4-yl)-5-nitroquinoline** combines these key structural features, creating a molecule with high potential for novel therapeutic applications. The core synthetic strategy revolves around a robust multi-step process commencing from readily available 8-hydroxyquinoline. The key transformation is a nucleophilic aromatic substitution (S_NAr) reaction, where the electron-withdrawing nitro group facilitates the displacement of a leaving group at the C8 position by morpholine.^{[1][7]} This guide outlines a reliable and reproducible pathway for its synthesis.

Core Synthetic Pathway

The most logical and efficient route to synthesize **8-(morpholin-4-yl)-5-nitroquinoline** involves a three-step sequence starting from 8-hydroxyquinoline. The overall workflow is depicted below.



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Figure 1: Proposed three-step synthetic workflow for **8-(morpholin-4-yl)-5-nitroquinoline**.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized for clarity.

Step 1: Nitration of 8-Hydroxyquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline at the C5 position to yield 8-hydroxy-5-nitroquinoline. This is a standard electrophilic aromatic substitution.^{[8][9]}

Protocol:

- To a stirred solution of concentrated sulfuric acid (H_2SO_4 , 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add 8-hydroxyquinoline (10.0 g, 68.9 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
- Prepare a nitrating mixture of concentrated nitric acid (HNO_3 , 6.0 mL) and concentrated sulfuric acid (10 mL).
- Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 1 hour, maintaining the reaction temperature below 5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
- Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
- A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.
- Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
- Recrystallize the crude product from ethanol or acetone to obtain pure 8-hydroxy-5-nitroquinoline as a yellow crystalline solid.^[10]

Parameter	Value	Reference(s)
Starting Material	8-Hydroxyquinoline	[8][9]
Reagents	Conc. H ₂ SO ₄ , Conc. HNO ₃	[8][9]
Temperature	0-5 °C	[9]
Reaction Time	3 hours	[8]
Workup	Precipitation in ice water	[10]
Purification	Recrystallization (Ethanol)	[10]
Typical Yield	75-85%	[8][10]

Table 1: Summary of Reaction Conditions for Step 1: Nitration.

Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline

This step converts the hydroxyl group of 8-hydroxy-5-nitroquinoline into a chloro group, which is a superior leaving group for the subsequent S_NAr reaction. This transformation is typically achieved using phosphoryl chloride (POCl₃).^[11]

Protocol:

- In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 8-hydroxy-5-nitroquinoline (5.0 g, 26.3 mmol).
- Add phosphoryl chloride (POCl₃, 25 mL, 268 mmol) to the flask.
- Slowly heat the mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 4 hours. The solid will gradually dissolve.
- After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker under a fume hood. This step is highly exothermic and releases HCl gas.
- Stir the mixture until the excess POCl₃ has been hydrolyzed.

- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution or dilute sodium hydroxide (NaOH) until a precipitate forms and the pH is ~7-8.
- Filter the resulting solid, wash with cold water, and dry under vacuum.
- The crude 8-chloro-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate).

Parameter	Value	Reference(s)
Starting Material	8-Hydroxy-5-nitroquinoline	[11]
Reagent	Phosphoryl Chloride (POCl_3)	[11]
Temperature	Reflux (~110 °C)	[11]
Reaction Time	4 hours	-
Workup	Hydrolysis in ice water, Neutralization	-
Purification	Recrystallization / Chromatography	-
Typical Yield	60-70%	-

Table 2: Summary of Reaction Conditions for Step 2: Chlorination.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

In the final step, 8-chloro-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group activates the C8 position, facilitating the displacement of the chloride by the nitrogen atom of morpholine to yield the final product.[1][7]

Protocol:

- Dissolve 8-chloro-5-nitroquinoline (2.0 g, 9.6 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (40 mL) in a round-bottom flask.

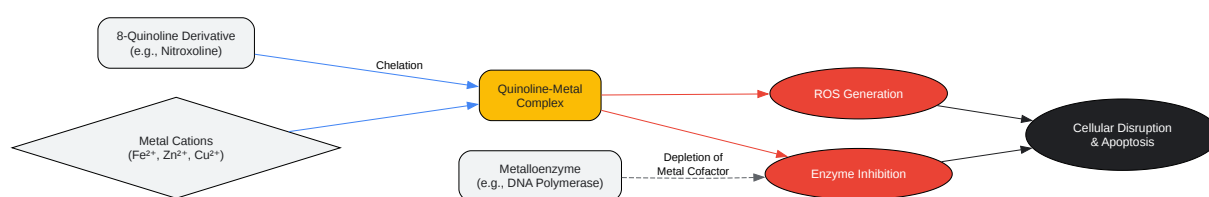
- Add morpholine (1.25 mL, 14.4 mmol, 1.5 equivalents) to the solution.
- Add a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2.0 g, 14.4 mmol) or triethylamine (TEA, 2.0 mL, 14.4 mmol) to act as an HCl scavenger.
- Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into cold water (150 mL).
- A solid precipitate of **8-(morpholin-4-yl)-5-nitroquinoline** will form.
- Filter the product, wash with water, and dry.
- Further purification can be achieved by recrystallization from ethanol or isopropanol to yield the pure product.

Parameter	Value	Reference(s)
Starting Material	8-Chloro-5-nitroquinoline	[1][7]
Reagents	Morpholine, K_2CO_3 (or TEA)	[7]
Solvent	DMF or Ethanol	[1]
Temperature	80-90 °C	-
Reaction Time	6-8 hours	-
Workup	Precipitation in water	-
Purification	Recrystallization	-
Typical Yield	80-90%	-

Table 3: Summary of Reaction Conditions for Step 3: Nucleophilic Substitution.

Potential Mechanism of Action: A Biological Context

Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions, which is a primary mechanism behind their biological activity. By binding essential metal cations like $\text{Fe}^{2+}/\text{Fe}^{3+}$, Zn^{2+} , or Cu^{2+} , these compounds can disrupt the function of metalloenzymes that are critical for cellular processes in pathogens or cancer cells. This chelation can lead to the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and ultimately, cell death.[3]



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Figure 2: Postulated mechanism of action for quinoline-based therapeutics via metal chelation.

Conclusion

This guide presents a clear and structured three-step synthesis for **8-(morpholin-4-yl)-5-nitroquinoline** derivatives. The pathway is robust, utilizing well-established chemical transformations and starting from inexpensive, commercially available materials. The provided protocols and tabulated data offer a practical resource for researchers in medicinal chemistry and drug development. The potent combination of the 5-nitroquinoline core and the pharmacokinetic-enhancing morpholine ring makes these derivatives highly attractive candidates for further biological evaluation and development as novel therapeutic agents.

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